4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-15-10-20-21(11-16(15)2)29-23(26-20)27(14-18-4-3-9-25-13-18)22(28)19-7-5-17(12-24)6-8-19/h3-11,13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERMOOFLQDRZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores its biological activity based on recent research findings, including synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a cyano group, a benzothiazole moiety, and a pyridine ring, which contribute to its biological properties.
Biological Activity Overview
Research indicates that the compound exhibits significant antitumor activity, particularly through modulation of various cellular pathways. The following sections detail specific activities and findings related to this compound.
Anticancer Properties
- Mechanism of Action : The compound appears to act by inhibiting key signaling pathways involved in cancer cell proliferation. It has been shown to modulate the immune response in tumor environments, enhancing the effectiveness of existing therapies such as chemotherapy and immunotherapy .
- Cell Line Studies : In vitro studies demonstrate that the compound exhibits cytotoxic effects on multiple cancer cell lines. For instance:
- Tyrosine Kinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosine kinases, which are critical in cancer signaling pathways. Promising results were noted against kinases such as c-Met and EGFR, suggesting potential for targeted therapy .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| PC-3 | 10 | Tyrosine kinase inhibition |
| MDA-MB-231 | 15 | Modulation of immune response |
| A549 (lung cancer) | 12 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to anticancer properties, the compound has been investigated for its anti-inflammatory effects. It acts as a modulator of prostaglandin E2 receptors (EP2 and EP4), which are implicated in inflammatory responses. By blocking these receptors, the compound may reduce inflammation associated with various diseases .
Case Studies
Several studies have highlighted the potential of this compound in clinical applications:
- Combination Therapy : In studies combining the compound with PD-1 inhibitors, enhanced antitumor activity was observed compared to single-agent treatments. This suggests a synergistic effect that could improve patient outcomes in immunotherapy settings .
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth and improved survival rates compared to controls. These findings underline its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several benzothiazole- and pyridine-containing derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
- Lipophilicity and Solubility : The 5,6-dimethyl groups on the target compound likely increase lipophilicity compared to MMV001239’s 5-methoxy group, which introduces polarity. This could enhance membrane permeability but reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
